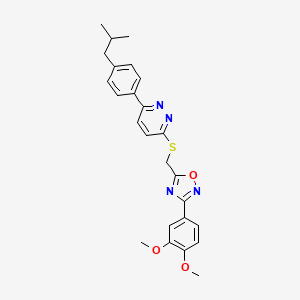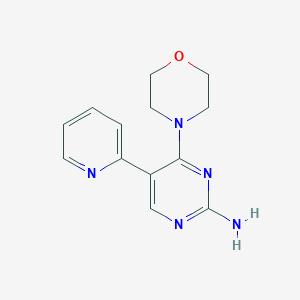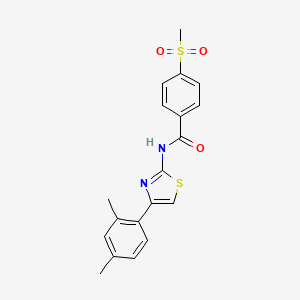
4-bromo-2-nitro-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-2-nitro-1H-pyrrole is a heterocyclic organic compound that contains a pyrrole ring substituted with a bromine atom at the 4-position and a nitro group at the 2-position Pyrroles are a class of five-membered aromatic heterocycles that are widely studied due to their presence in many natural products and pharmaceuticals
准备方法
The synthesis of 4-bromo-2-nitro-1H-pyrrole can be achieved through several synthetic routes. One common method involves the bromination of 1H-pyrrole followed by nitration. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The nitration step typically involves the use of nitric acid and sulfuric acid as the nitrating agents. The reaction conditions must be carefully controlled to ensure selective substitution at the desired positions on the pyrrole ring .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help improve the efficiency and yield of the synthesis process.
化学反应分析
4-bromo-2-nitro-1H-pyrrole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-position can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and nucleophiles such as amines and thiols.
Reduction Reactions: The nitro group in the 2-position can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation Reactions: The pyrrole ring can undergo oxidation reactions to form pyrrole-2,5-diones or other oxidized derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of the nitro group can yield 4-bromo-2-aminopyrrole, while nucleophilic substitution of the bromine atom can produce a variety of substituted pyrroles.
科学研究应用
4-bromo-2-nitro-1H-pyrrole has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of the nitro group can enhance the compound’s ability to interact with biological targets.
Medicine: Research into the medicinal applications of this compound and its derivatives is ongoing. The compound’s structural features make it a candidate for drug development and pharmaceutical research.
Industry: The compound is used in the development of new materials and chemical products.
作用机制
The mechanism of action of 4-bromo-2-nitro-1H-pyrrole depends on its specific application and the molecular targets involved. In biological systems, the compound can interact with enzymes and receptors through its nitro and bromine substituents. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine atom can participate in halogen bonding and other interactions that influence the compound’s activity .
相似化合物的比较
4-bromo-2-nitro-1H-pyrrole can be compared with other similar compounds, such as:
1H-Pyrrole, 2-nitro-: Lacks the bromine substituent, which can affect its reactivity and biological activity.
1H-Pyrrole, 4-bromo-:
1H-Pyrrole, 2-bromo-4-nitro-: Has the bromine and nitro groups in different positions, which can alter its reactivity and interactions with other molecules.
The uniqueness of this compound lies in the specific combination of the bromine and nitro substituents, which can provide distinct chemical and biological properties compared to other pyrrole derivatives.
属性
IUPAC Name |
4-bromo-2-nitro-1H-pyrrole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2O2/c5-3-1-4(6-2-3)7(8)9/h1-2,6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDPPSULJJCBEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1Br)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30078-08-1 |
Source


|
| Record name | 4-bromo-2-nitro-1H-pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(dipropylsulfamoyl)-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2404391.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2404392.png)



![3-[5-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]sulfanylpropanoic acid](/img/structure/B2404399.png)



![5-ethyl-2-fluoro-4-[3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-indazol-6-yl]phenol;dihydrochloride](/img/structure/B2404410.png)



